
1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-aryl-3-phenyl ureas has been explored for their anticancer properties. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and shown to exhibit antiproliferative effects against various cancer cell lines, suggesting that the dichlorophenyl variant may also possess similar biological activities .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an aryl amine. In the context of the provided papers, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which could be a similar approach for synthesizing the compound . Additionally, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents have been synthesized with varying yields, indicating that the synthesis of halogenated diaryl ureas is feasible .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The presence of substituents like chlorine can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity. The molecular structure analysis would involve examining these electronic effects and the overall conformation of the molecule, which could be done through computational methods or X-ray crystallography.
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, including interactions with biological targets. The antiproliferative activity of similar compounds suggests that they may interact with cellular proteins, such as potential BRAF inhibitors, to exert their effects . The specific reactions of 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea would depend on its precise molecular structure and the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents and other functional groups can affect these properties. For example, the introduction of chlorine atoms may increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems . Detailed analysis of these properties would require experimental data, which is not provided in the abstracts.
科学的研究の応用
Corrosion Inhibition
- Electrochemical and Thermodynamic Investigation : Research has shown that compounds with similar structural characteristics to "1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea" exhibit significant inhibition effects on mild steel corrosion in acidic solutions. The efficiency of such inhibitors increases with concentration, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm. These findings suggest potential applications of structurally related compounds in corrosion prevention technologies (Bahrami & Hosseini, 2012).
Anticancer Agents
- In vitro Inhibition of Translation Initiation : Symmetrical N,N'-diarylureas, sharing a structural motif with the compound of interest, were identified as potent activators of the eIF2α kinase, reducing cancer cell proliferation. This suggests that similar compounds could be explored for their anticancer properties, highlighting a potential application in the development of new anticancer drugs (Denoyelle et al., 2012).
Herbicide and Pesticide Degradation
- Chromatographic Procedure for Determination in Soils : Related compounds have been studied for their degradation behavior in soil, serving as a basis for understanding environmental fate and degradation pathways of herbicides and pesticides. This research could guide the design and application of environmentally friendly agrochemicals (Katz & Strusz, 1968).
Nonlinear Optical Materials
- Studies on Nonlinear Optical Parameters : Derivatives of urea compounds have been explored for their second harmonic generation (SHG) conversion efficiencies, suggesting their utility in optical and photonic devices. The high nonlinear optical properties indicate potential applications in creating materials for optical switching and modulation technologies (Shettigar et al., 2006).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-15-8-9-23(11-15)14-5-2-12(3-6-14)21-18(24)22-13-4-7-16(19)17(20)10-13/h2-7,10,15H,8-9,11H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMALPRZYLBXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


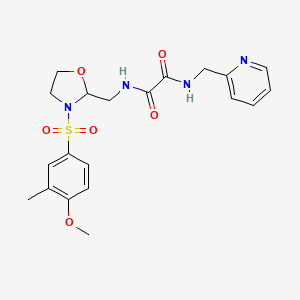
![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)
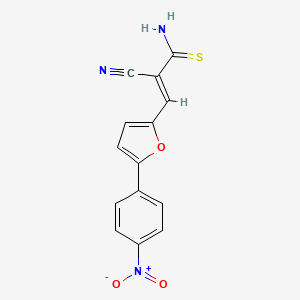
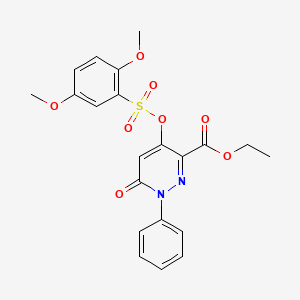
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)
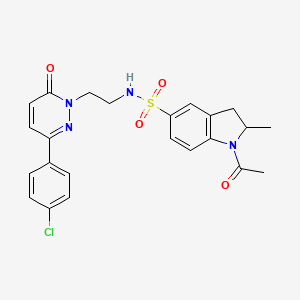
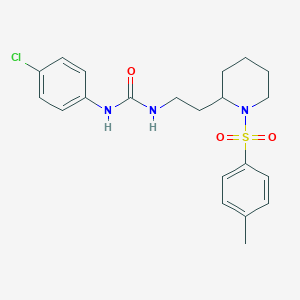
![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)
![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)
![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate](/img/structure/B2545502.png)
![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)
![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)